molecular formula C31H50O3 B192639 Methyl ursolate CAS No. 32208-45-0

Methyl ursolate

Cat. No. B192639
CAS RN: 32208-45-0
M. Wt: 470.7 g/mol
InChI Key: YCBSMEKEDOHEQI-NLJXKCDTSA-N
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Description

Methyl Ursolate is a natural compound that can be isolated from various plants . It is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid found in apple peels . It has a molecular formula of C31H50O3 .


Synthesis Analysis

The synthesis of Methyl Ursolate involves the treatment of the crude EtOH-AcOEt extract of commercial apple peels with diazomethane . The compound is then purified by column chromatography .


Molecular Structure Analysis

Methyl Ursolate has a molecular formula of C31H50O3, an average mass of 470.727 Da, and a monoisotopic mass of 470.376007 Da . It has 10 defined stereocenters .


Chemical Reactions Analysis

The anti-inflammatory effects of Methyl Ursolate have been analyzed in various experimental models, including zymosan-induced paw edema, pleurisy, and arthritis . Both Methyl Ursolate and Ursolic Acid have shown significant inhibitory effects on these inflammatory responses .


Physical And Chemical Properties Analysis

Methyl Ursolate has a density of 1.1±0.1 g/cm3, a boiling point of 529.2±50.0 °C at 760 mmHg, and a flash point of 192.2±22.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Neurodegenerative and Psychiatric Diseases : Ursolic acid has demonstrated potential in managing neurodegenerative and psychiatric disorders due to its ability to prevent oxidative damage and excessive inflammation, which are common mechanisms associated with brain disorders. It can also modulate the monoaminergic system, influencing mood and cognitive functions (Ramos-Hryb et al., 2017).

  • Anti-inflammatory Effects in Rheumatoid Arthritis : Methyl ursolate has shown promise as an anti-inflammatory agent, particularly in models of rheumatoid arthritis. It effectively reduces edema and inhibits leukocyte influx, indicating its potential for pharmaceutical formulations in inflammation-related conditions (Pádua et al., 2014).

  • Apoptotic and Anticancer Activities : Ursolic acid and its derivatives, including methyl ursolate, induce apoptosis in cancer cells. Specifically, ursolic acid triggers the activation of caspase-3 protease, a key enzyme in the apoptotic pathway, while methyl ursolate shows comparatively weaker activity (Hollósy et al., 2001).

  • Cholinesterase Inhibiting Potential : Derivatives of ursolic acid, including methyl ursolate, have been studied for their ability to inhibit cholinesterases, which is of interest in treating age-related dementia such as Alzheimer's disease (Loesche et al., 2019).

  • Antibacterial Activity : Ursolic acid and its derivatives, including methyl ursolate, exhibit antibacterial activity. For instance, ursolic acid is effective against Bacillus cereus, and its derivatives enhance inhibitory activity against certain bacteria (Cunha et al., 2010).

  • Anticancer, Antitumor, and Antiwrinkle Applications : Ursolic acid, including its derivatives, has been investigated for its use in anticancer, antitumor, and antiwrinkle therapies, showing efficacy in clinical trials (Sultana, 2011).

  • Leishmanicidal and Anti-inflammatory Activities : Methyl ursolate has shown significant activity against Leishmania species and demonstrated in vivo anti-inflammatory effects, highlighting its potential in treating parasitic infections and inflammation-related conditions (Fabri et al., 2014).

  • Antioxidative Activities : Ursolic acid and oleanolic acid, including their derivatives like methyl ursolate, have been found to have antioxidative activities, protecting cells against oxidative stress-induced DNA damage (Ovesná et al., 2006).

  • Metabolic and Epigenetic Reprogramming in Cancer : Ursolic acid drives metabolic rewiring and epigenetic reprogramming, showing promise in the chemoprevention of prostate cancer. This highlights its potential role in cancer treatment through metabolic and epigenetic mechanisms (Li et al., 2021).

  • Effects on Adipose and Muscle Tissue : Ursolic acid influences adiposity, energy expenditure, and skeletal muscle mass, making it a potential adjunctive treatment for obesity and related metabolic abnormalities (Katashima et al., 2017).

Future Directions

The potential future directions for Methyl Ursolate include its use in the treatment of various non-communicable diseases such as cancer, diabetes, and chronic respiratory and cardiovascular diseases . Its anti-inflammatory effects suggest potential use in the treatment of conditions like rheumatoid arthritis .

properties

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSMEKEDOHEQI-QHQGJMPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348374
Record name Methyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ursolate

CAS RN

32208-45-0, 915-32-2
Record name Methyl ursolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32208-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3β-hydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
503
Citations
TA Pádua, BSSC de Abreu, TEMM Costa… - Archives of pharmacal …, 2014 - Springer
… To overcome this problem, the crude EtOH–AcOEt extract of commercial apple peels was exhaustively treated with diazomethane, after which methyl ursolate (MU) was purified by …
Number of citations: 54 link.springer.com
TE Ramadwa, EE Elgorashi, LJ McGaw… - South African Journal of …, 2017 - Elsevier
Funtumia africana is used to treat and manage diverse ailments including fever, inflammation, malaria, cancer and urinary incontinence in South Africa. In this study, the antibacterial, …
Number of citations: 22 www.sciencedirect.com
HM Sell, RE Kremers - Journal of Biological Chemistry, 1938 - Elsevier
… investigators on the identity of methyl ursolate (C29H4e(OH)… considered to be isomeric forms of methyl ursolate. Product I (mp … with the previously known methyl ursolate monohydrate. …
Number of citations: 5 www.sciencedirect.com
DO Collins, PLD Ruddock, JC de Grasse, WF Reynolds… - Phytochemistry, 2002 - Elsevier
… ) (14) along with the triterpenoid methyl ursolate (21) were incubated with the fungus Mucor … Methyl ursolate (21) was transformed to a new compound, methyl 3β,7β,21β-trihydroxyursa-…
Number of citations: 55 www.sciencedirect.com
M Alauddin, TA Bryce, E Clayton… - Journal of the …, 1965 - pubs.rsc.org
… the ester as methyl ursolate through comparison with the … its methyl ester and authentic methyl ursolate, between the acetyl … Methyl ursolate. Treatment of the acid isolated as described …
Number of citations: 4 pubs.rsc.org
M Takechi, Y Tanaka - Phytochemistry, 1993 - europepmc.org
From 15 synthetic methyl ursolate glycosides, the di-and tri-glycosides showed much higher haemolytic activity than the monoglycosides. The beta-gentiobioside and the beta-…
Number of citations: 23 europepmc.org
RL Fabri, RA Garcia, JR Florencio… - Medicinal Chemistry …, 2014 - Springer
… , ursolic acid and methyl ursolate. Their identities were … to 35.7 μg/mL, and methyl ursolate was active only for HL60 cells … μg/mL for ursolic acid and methyl ursolate, respectively. They …
Number of citations: 18 link.springer.com
S Ren, Q Chen, N Ding, W Zhang, Y Li… - Journal of Carbohydrate …, 2012 - Taylor & Francis
… In contrast, compound 3, with a methyl ursolate aglycone, might be possible through … Not surprisingly, the aglycon itself (ie, methyl ursolate 7) did not show viral entry inhibition at …
Number of citations: 4 www.tandfonline.com
F Hollósy, M Idei, G Csorba, E Szabó… - Anticancer …, 2001 - europepmc.org
… acid and its natural derivative, methyl-ursolate beta-D-glucoside … same treatment was carried out with methyl-ursolate beta-D-… prior to ursolic acid and methyl-ursolate beta-D-glucoside …
Number of citations: 69 europepmc.org
S Seo, Y Yoshimura, A Uomori, K Takeda… - Journal of the …, 1988 - ACS Publications
… The ’’C^H labeling patterns analyzed by 13C-{'H)j2Hj NMR spectroscopy for methyl ursolate … , and the previously described procedure was used to isolate methyl ursolate (13b) (60 mg), …
Number of citations: 36 pubs.acs.org

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